(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride
Overview
Description
(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with formaldehyde and ammonium chloride under acidic conditions to form the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce various alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its imidazole ring is a common motif in biologically active molecules.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of biological molecules. The compound’s effects are mediated through pathways involving these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(2-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride: Similar structure but with the ethyl group at a different position.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Contains additional methyl groups and different substitution patterns.
Uniqueness
(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group at the 1-position of the imidazole ring distinguishes it from other similar compounds and may confer distinct properties and applications.
Properties
IUPAC Name |
(1-ethylimidazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-9-4-6(3-7)8-5-9;/h4-5H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUTAVKRGBPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197055-75-5 | |
Record name | 1H-Imidazole-4-methanamine, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2197055-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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